molecular formula C15H17N3O3S2 B2865373 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 1324319-53-0

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2865373
CAS No.: 1324319-53-0
M. Wt: 351.44
InChI Key: MPVNFPYPDWCYQY-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

The primary target of the compound 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide is currently unknown

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly affect the behavior of a compound in a biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production methods for thiophene derivatives often utilize large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Properties

IUPAC Name

5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-11-6-7-15(22-11)23(20,21)17-12-4-2-3-5-13(12)18-9-8-16-14(19)10-18/h2-7,17H,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNFPYPDWCYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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